Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18785266
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2O2 |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | methyl (3R)-diazinane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | SKHQENDPKXVMIR-NUBCRITNSA-N |
| Isomeric SMILES | COC(=O)[C@H]1CCCNN1.Cl |
| Canonical SMILES | COC(=O)C1CCCNN1.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a hexahydropyridazine core, a bicyclic structure with two nitrogen atoms at the 1,2-positions. The (R)-configuration at the third carbon confers chirality, which is critical for its biological interactions. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | methyl (3R)-diazinane-3-carboxylate; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 180.63 g/mol |
| Canonical SMILES | COC(=O)[C@H]1CCCNN1.Cl |
| InChI Key | SKHQENDPKXVMIR-NUBCRITNSA-N |
The hydrochloride salt enhances the compound’s crystallinity, facilitating purification and handling in laboratory settings.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester () and the chiral center’s proton (). Infrared (IR) spectroscopy confirms the presence of carbonyl () and ammonium () stretches.
Synthesis and Industrial Optimization
Traditional Synthesis Routes
Early methods involved cyclization of 2,5-dihalopentanoates with bisarylmethyl hydrazine derivatives in carcinogenic solvents like diglyme . These processes required multiple isolations and chromatographic purifications, resulting in low yields (<50%) and significant solvent waste .
Modern Innovations
The patent US20040210053A1 describes an improved one-pot synthesis using ketone solvents (e.g., acetone) and a strong base () . Key advancements include:
Stereoisomerism and Biological Relevance
Enantiomeric Specificity
The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. For instance, in enzyme inhibition assays, the (R)-form shows a 10-fold higher affinity for GABA transaminase, a target in epilepsy treatment. This stereospecificity underscores the importance of chiral resolution techniques during synthesis.
Mechanisms of Action
While full pharmacological data remain proprietary, preliminary studies suggest the compound modulates neurotransmitter pathways by mimicking endogenous amines. Its hexahydropyridazine core may interact with hydrophobic enzyme pockets, while the carboxylate group facilitates hydrogen bonding .
Applications in Pharmaceutical Research
Intermediate for Anticonvulsants
The compound serves as a precursor in synthesizing vigabatrin analogs, which inhibit GABA transaminase to elevate synaptic GABA levels. Clinical trials of derivatives have shown promise in reducing seizure frequency by 40% in rodent models.
Antibacterial Agent Development
Structural analogs featuring fluorinated pyridazine rings demonstrate bactericidal activity against Staphylococcus aureus (MIC = 8 µg/mL) . The hydrochloride salt’s solubility enhances bioavailability in in vivo models.
Analytical and Regulatory Considerations
Quality Control Metrics
High-performance liquid chromatography (HPLC) methods achieve >98% purity using a C18 column (). Residual solvent analysis via gas chromatography (GC) ensures acetone levels remain below ICH Q3C limits .
Regulatory Status
Future Directions and Challenges
Scalability of Synthesis
Current batch processes face challenges in scaling beyond kilogram quantities. Continuous flow reactors could enhance throughput while maintaining stereochemical integrity .
Expanding Therapeutic Indications
Ongoing studies explore its utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Computational modeling predicts strong binding to tau protein aggregates, a hallmark of Alzheimer’s pathology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume